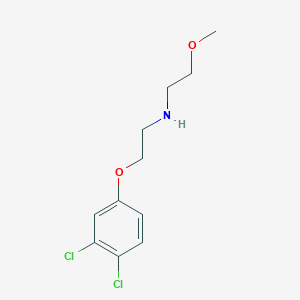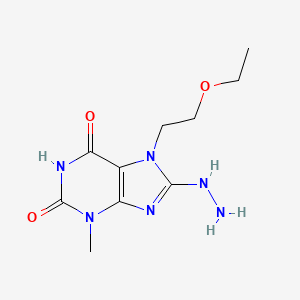
2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine, commonly known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is used in the field of medicine for its sedative and analgesic properties. It is a potent drug that is used in various clinical settings, including intensive care units, operating rooms, and emergency departments. The purpose of
Mecanismo De Acción
Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has anxiolytic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. It also has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. Dexmedetomidine has been shown to have minimal effects on respiratory function, making it a useful drug for patients with respiratory compromise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexmedetomidine has a number of advantages for use in lab experiments. It is highly selective for alpha-2 adrenergic receptors, which allows for specific targeting of these receptors. It also has a short half-life, which allows for rapid onset and offset of its effects. However, Dexmedetomidine can be difficult to work with due to its high potency and the need for precise dosing.
Direcciones Futuras
There are a number of potential future directions for the use of Dexmedetomidine. One area of research is the use of Dexmedetomidine in the treatment of neurological disorders, such as stroke and traumatic brain injury. Another area of research is the use of Dexmedetomidine in the treatment of pain and anxiety in cancer patients. Additionally, there is ongoing research into the development of new analogs of Dexmedetomidine with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Dexmedetomidine involves the reaction of 3,4-dichlorophenylacetonitrile with 2-methoxyethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques. The chemical structure of Dexmedetomidine is shown below:
Aplicaciones Científicas De Investigación
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It is commonly used in the field of anesthesia to provide sedation and analgesia for patients undergoing surgery. It has also been used in the treatment of pain, anxiety, and agitation in critically ill patients. In addition, Dexmedetomidine has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2/c1-15-6-4-14-5-7-16-9-2-3-10(12)11(13)8-9/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAQQSQTHXJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)


![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)

![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)